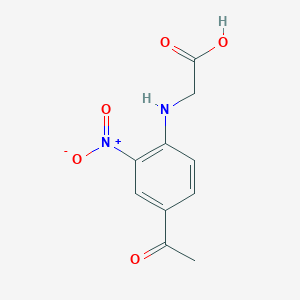

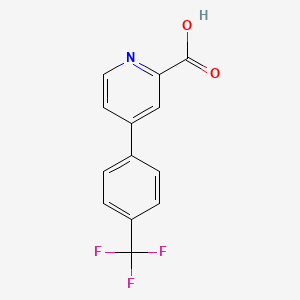

N-(4-acetyl-2-nitrophenyl)glycine

Übersicht

Beschreibung

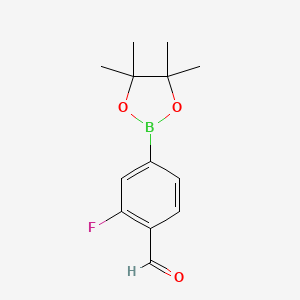

N-(4-acetyl-2-nitrophenyl)glycine is a chemical compound that belongs to the family of nitrophenyl glycine molecules . It is structurally related to the endocannabinoid anandamide and is frequently referred to as a family of endocannabinoid-related lipids .

Physical And Chemical Properties Analysis

The molecular weight of N-(4-acetyl-2-nitrophenyl)glycine is 238.2 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Wissenschaftliche Forschungsanwendungen

Aminolysis Reactions

N-(4-acetyl-2-nitrophenyl)glycine has been studied in the context of aminolysis reactions. For example, García‐Río et al. (2005) investigated the kinetics of aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions, demonstrating that the reaction occurs primarily in the aqueous microdroplet, with rate constants increasing as the water content of the system decreases (García‐Río, Mejuto, & Pérez-Lorenzo, 2005).

Photochemical Proteolysis

England et al. (1997) developed a method for site-specific, nitrobenzyl-induced photochemical proteolysis using the chemistry of the unnatural amino acid N-(4-acetyl-2-nitrophenyl)glycine. This method was applied to ion channels in living cells, providing insights into protein structure and function (England, Lester, Davidson, & Dougherty, 1997).

Synthesis of Chromogenic Substrates

In the field of enzyme studies, N-(4-acetyl-2-nitrophenyl)glycine has been used in the synthesis of chromogenic substrates for α-amylases. Farkas et al. (1997) demonstrated the synthesis of peracetylated maltooligosaccharides which were transformed into 4-nitrophenyl and 2-chloro-4-nitrophenyl β-glycosides, useful in studying enzyme activities (Farkas, Jánossy, Harangi, Kandra, & Lipták, 1997).

Chemoenzymatic Methodology

Malhotra et al. (2010) developed a chemo-enzymatic methodology for the regioselective synthesis of novel esters using N-(4-acetyl-2-nitrophenyl)glycine. This technique offers efficient and controlled loading of amino acid (glycine) on polyhydroxy compounds, paving the way for novel ester synthesis (Malhotra, Calderón, Prasad, Parmar, & Haag, 2010).

Photochemistry and Biological Activity

N-(4-acetyl-2-nitrophenyl)glycine has been used in the synthesis of photolabile precursors of neurotransmitters. Milburn et al. (1989) synthesized a biologically inert photolabile precursor of carbamoylcholine, which was photolyzed to an active compound, demonstrating potential applications in chemical kinetic investigations of neuronal receptors (Milburn, Matsubara, Billington, Udgaonkar, Walker, Carpenter, Webb, Marque, Denk, & Mccray, 1989).

Zukünftige Richtungen

While specific future directions for N-(4-acetyl-2-nitrophenyl)glycine are not mentioned in the search results, research on similar compounds is ongoing. For instance, new procedures combining chemical and biocatalytic steps are being developed for the synthesis of related compounds . These developments could potentially influence future research directions for N-(4-acetyl-2-nitrophenyl)glycine.

Eigenschaften

IUPAC Name |

2-(4-acetyl-2-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)7-2-3-8(11-5-10(14)15)9(4-7)12(16)17/h2-4,11H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXLTFNZRIFBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)

![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)

![1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393645.png)

![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)

![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)